4-methyl-2-{5-[4-(pyrrolidine-1-sulfonyl)benzoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine
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Overview
Description
4-methyl-2-{5-[4-(pyrrolidine-1-sulfonyl)benzoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a sulfonyl group, and a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-{5-[4-(pyrrolidine-1-sulfonyl)benzoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine typically involves multiple steps, starting with the construction of the pyrrolidine ring. This can be achieved through cyclization reactions involving suitable precursors. The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides under basic conditions. The final step involves the coupling of the pyrrolidine derivative with a pyrimidine moiety, which can be facilitated by various coupling agents such as EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-{5-[4-(pyrrolidine-1-sulfonyl)benzoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-methyl-2-{5-[4-(pyrrolidine-1-sulfonyl)benzoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-methyl-2-{5-[4-(pyrrolidine-1-sulfonyl)benzoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Known for its versatility and biological activity.
Pyrrole derivatives: Widely studied for their medicinal properties.
Pyrimidine analogs: Commonly used in drug discovery for their ability to interact with various biological targets.
Uniqueness
4-methyl-2-{5-[4-(pyrrolidine-1-sulfonyl)benzoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is unique due to its combination of structural features, which confer specific biological activities and make it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3S/c1-16-8-9-23-22(24-16)26-14-18-12-25(13-19(18)15-26)21(28)17-4-6-20(7-5-17)31(29,30)27-10-2-3-11-27/h4-9,18-19H,2-3,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEUJZPSWJUXDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CC3CN(CC3C2)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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